3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone core, substituted with a 3,4-dimethoxyphenylmethylamino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to 3,4-dimethoxyphenylacetic acid through a series of reactions including oxidation and esterification. The acid is then converted to its corresponding amide, followed by cyclization to form the pyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The phenyl and dimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazinones, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: A precursor in the synthesis of the compound.
Phenylpyrazinones: Compounds with a similar pyrazinone core but different substituents[][8].
Uniqueness
3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]-1-phenylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-9-8-14(12-17(16)25-2)13-21-18-19(23)22(11-10-20-18)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSDJSMLPYRFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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